molecular formula C15H18ClNO3S2 B2839850 3-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1797159-63-7

3-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2839850
CAS No.: 1797159-63-7
M. Wt: 359.88
InChI Key: DPAJDTHZIFDJKH-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-substituted benzene ring, a methyl group at the 2-position, and a methoxyethyl side chain bearing a 5-methylthiophene moiety. The presence of the thiophene ring and methoxy group may influence its pharmacokinetic profile, such as lipophilicity and metabolic stability, compared to simpler sulfonamides .

Properties

IUPAC Name

3-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c1-10-7-8-14(21-10)13(20-3)9-17-22(18,19)15-6-4-5-12(16)11(15)2/h4-8,13,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAJDTHZIFDJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzene Ring Side Chain/Functional Groups Melting Point (°C) Key References
Target Compound 3-Cl, 2-CH₃ 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl Not reported -
4-Chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (13) 4-Cl, 5-CH₃, 2-SCH₂-naphthyl Iminothioxoimidazole Not reported
4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (14) 4-Cl, 5-CH₃, 2-SCH₂COOEt Ethoxycarbonylmethylthio + iminothioxoimidazole Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃ (on phenyl ring) Benzenesulfonamide core Not reported
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide 5-Cl, 3-CH₃ (on benzothiophene) Piperazinyl-methoxyphenyl Not reported

Key Observations :

  • The thiophene-containing side chain in the target compound may enhance π-π stacking interactions in biological targets compared to naphthyl or ethoxycarbonyl groups in compounds 13 and 14 .
  • The methoxy group in the target compound and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide could improve solubility relative to non-polar analogs .

Comparison :

  • Microwave methods improve yield and efficiency but require specialized equipment.
  • The thiophene moiety in the target compound may necessitate protective group strategies during synthesis, similar to imidazole-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under basic conditions (e.g., triethylamine in DMF or dichloromethane) to form the sulfonamide backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

  • Key Parameters : Temperature (0–25°C), reaction time (4–12 h), and stoichiometric control to minimize by-products like unreacted sulfonyl chloride or dimerization .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Et₃N, DMF, 12 h, 25°C65–78≥95%
2Column chromatography85–90≥99%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, thiophene, and sulfonamide groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 414.08) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) :

  • Thiophene Modifications : Replacing 5-methylthiophen-2-yl with unsubstituted thiophene reduces antimicrobial activity by ~40%, indicating the methyl group enhances lipophilicity and target binding .
  • Chloro Position : Shifting the chloro substituent from the 3- to 4-position on the benzene ring decreases inhibitory potency against COX-2 (IC₅₀ increases from 0.8 µM to 2.3 µM) .
    • Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by bioassays (e.g., enzyme inhibition, microbial growth assays) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.2 µM vs. 3.5 µM in two studies) may arise from:

  • Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0) .
  • Compound Purity : Impurities >2% (e.g., residual solvents) can skew results .
    • Resolution : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization) and validate purity via orthogonal methods (NMR, elemental analysis) .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX).

  • Key Findings : The sulfonamide group forms hydrogen bonds with active-site residues (e.g., Thr199 in CA IX), while the thiophene moiety engages in π-π stacking .
    • MD Simulations : 100-ns simulations in explicit solvent (CHARMM36 force field) reveal stability of the ligand-protein complex (RMSD < 2.0 Å) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Root Cause : Steric hindrance from the 2-methylbenzenesulfonamide group slows nucleophilic attack .
  • Optimization :

  • Use coupling agents (e.g., HATU or EDCI) to activate the sulfonyl chloride intermediate .
  • Increase reaction temperature to 40°C (yield improves from 45% to 72%) .

Q. What strategies mitigate oxidative degradation during storage?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show 15% degradation via sulfonamide bond cleavage .
  • Solutions :

  • Store under inert atmosphere (argon) at –20°C in amber vials .
  • Add antioxidants (0.1% BHT) to solid formulations .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show no effect?

  • Variables :

  • Bacterial Strains : Activity against S. aureus (MIC = 8 µg/mL) vs. no effect on E. coli due to efflux pump overexpression .
  • Solubility : Poor aqueous solubility (<10 µg/mL at pH 7.4) limits bioavailability in certain assays .
    • Recommendation : Use solubilizing agents (e.g., 0.1% DMSO) and validate with broth microdilution assays .

Tables for Key Findings

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC₅₀)Activity Change
5-Methylthiophen-2-yl → ThiopheneCOX-2 (2.1 µM → 3.9 µM)–48%
3-Chloro → 4-ChloroCA IX (0.8 µM → 2.3 µM)–65%

Table 2 : Stability Under Stress Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 4 weeks15Des-methyl analog
UV Light (254 nm), 48 h22Sulfonic acid

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